1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form 4-hydroxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to the target proteins .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylpyruvic acid: An intermediate in the metabolism of phenylalanine.
Ferulic acid derivatives: Known for their antioxidant properties.
Piperazine derivatives: Widely used in pharmaceuticals
Uniqueness
1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific structural features, such as the combination of a hydroxyphenyl group and a pyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-5-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-7-10(11(15)16)6-12-13(7)8-2-4-9(14)5-3-8/h2-6,14H,1H3,(H,15,16) |
InChI Key |
ZSQDTLDHGFOROG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
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